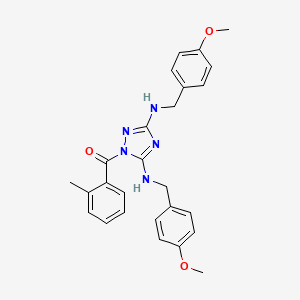
methyl 2,4-dioxo-3-pentanoyl-6-phenylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dioxo-3-pentanoyl-6-phenylcyclohexanecarboxylate, also known as MDPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of methyl 2,4-dioxo-3-pentanoyl-6-phenylcyclohexanecarboxylate is not fully understood. However, it is believed that this compound acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for regulating the activity of neurons in the brain. This compound is thought to enhance the activity of the GABA receptor, leading to its anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce the frequency and duration of seizures, decrease anxiety-like behavior, and induce sedation. This compound has also been found to have a low toxicity profile, making it a potential candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,4-dioxo-3-pentanoyl-6-phenylcyclohexanecarboxylate has several advantages for lab experiments, including its low toxicity profile and potential therapeutic applications. However, this compound is a synthetic compound and may not accurately represent the effects of naturally occurring compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several potential future directions for research on methyl 2,4-dioxo-3-pentanoyl-6-phenylcyclohexanecarboxylate. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound as a potential treatment for other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
Methyl 2,4-dioxo-3-pentanoyl-6-phenylcyclohexanecarboxylate can be synthesized through a multistep reaction process. The first step involves the reaction between phenylacetic acid and cyclohexanone to form phenylcyclohexanone. The second step involves the reaction between phenylcyclohexanone and ethyl acetoacetate to form ethyl 2-phenylcyclohexanone-1-carboxylate. The third step involves the reaction between ethyl 2-phenylcyclohexanone-1-carboxylate and methyl chloroformate to form this compound.
Applications De Recherche Scientifique
Methyl 2,4-dioxo-3-pentanoyl-6-phenylcyclohexanecarboxylate has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
Propriétés
IUPAC Name |
methyl 2,4-dioxo-3-pentanoyl-6-phenylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-3-4-10-14(20)17-15(21)11-13(12-8-6-5-7-9-12)16(18(17)22)19(23)24-2/h5-9,13,16-17H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFWCXQIKELRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1C(=O)CC(C(C1=O)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)




![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5209883.png)
![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)